![molecular formula C18H24N2O3S2 B3845623 4-{[(3S*,4R*)-3-hydroxy-4-(3-methyl-2-thienyl)piperidin-1-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B3845623.png)
4-{[(3S*,4R*)-3-hydroxy-4-(3-methyl-2-thienyl)piperidin-1-yl]methyl}-N-methylbenzenesulfonamide
Description
This compound belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of piperidine derivatives is a significant area of research in the pharmaceutical industry . Various methods have been developed for the synthesis of substituted piperidines, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a benzenesulfonamide group and a thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom.Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives can be quite complex and are the subject of ongoing research . Protodeboronation of boronic esters is one of the reactions that has been reported in the literature .Future Directions
The development of new methods for the synthesis of piperidine derivatives and their application in the pharmaceutical industry is a promising area of research . Future directions may include the development of more efficient synthesis methods and the exploration of new applications for these compounds.
properties
IUPAC Name |
4-[[(3S,4R)-3-hydroxy-4-(3-methylthiophen-2-yl)piperidin-1-yl]methyl]-N-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S2/c1-13-8-10-24-18(13)16-7-9-20(12-17(16)21)11-14-3-5-15(6-4-14)25(22,23)19-2/h3-6,8,10,16-17,19,21H,7,9,11-12H2,1-2H3/t16-,17-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFXIRWICUFCGT-IAGOWNOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2CCN(CC2O)CC3=CC=C(C=C3)S(=O)(=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)[C@@H]2CCN(C[C@H]2O)CC3=CC=C(C=C3)S(=O)(=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(3S*,4R*)-3-hydroxy-4-(3-methyl-2-thienyl)piperidin-1-yl]methyl}-N-methylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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